molecular formula C12H12N2O B4154814 N-(quinolin-5-yl)propanamide

N-(quinolin-5-yl)propanamide

Cat. No.: B4154814
M. Wt: 200.24 g/mol
InChI Key: OQXCBWHGIFXWRU-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)propanamide is a compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(quinolin-5-yl)propanamide include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Its ability to inhibit specific molecular pathways, such as the PI3K/AKT/mTOR pathway, sets it apart from other quinoline derivatives .

Properties

IUPAC Name

N-quinolin-5-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXCBWHGIFXWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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